BenchChemオンラインストアへようこそ!

[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

CK2α inhibition αD allosteric pocket benzimidazole SAR

[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride (CAS 1158319-46-0) is a benzimidazole derivative bearing a 7-methyl substituent on the benzene ring and a 2-ethylamine side chain, supplied as the dihydrochloride salt with molecular formula C₁₀H₁₅Cl₂N₃ and molecular weight 248.15 g/mol. This compound serves as the core 2-aminoethylbenzimidazole scaffold used in the synthesis of ATP-non-competitive CK2α (casein kinase 2 alpha) inhibitors that target the αD allosteric pocket, a binding site distinct from the highly conserved ATP-binding cleft.

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15 g/mol
CAS No. 1158319-46-0
Cat. No. B1417792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
CAS1158319-46-0
Molecular FormulaC10H15Cl2N3
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)CCN.Cl.Cl
InChIInChI=1S/C10H13N3.2ClH/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11;;/h2-4H,5-6,11H2,1H3,(H,12,13);2*1H
InChIKeyRCSURNGADNUKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride (CAS 1158319-46-0) Is a Strategic Benzimidazole Building Block for Kinase Inhibitor Discovery


[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride (CAS 1158319-46-0) is a benzimidazole derivative bearing a 7-methyl substituent on the benzene ring and a 2-ethylamine side chain, supplied as the dihydrochloride salt with molecular formula C₁₀H₁₅Cl₂N₃ and molecular weight 248.15 g/mol . This compound serves as the core 2-aminoethylbenzimidazole scaffold used in the synthesis of ATP-non-competitive CK2α (casein kinase 2 alpha) inhibitors that target the αD allosteric pocket, a binding site distinct from the highly conserved ATP-binding cleft [1]. The 7-methyl substitution pattern and the ethylamine primary amine handle provide a validated starting point for fragment-based and structure-guided medicinal chemistry programs targeting kinases implicated in oncology [1].

Why Generic Benzimidazole Ethylamine Analogs Cannot Replace [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride in CK2α αD-Pocket Inhibitor Programs


Benzimidazole ethylamine scaffolds sharing the same C₁₀H₁₃N₃ free-base core are not functionally interchangeable. The unsubstituted 2-(1H-benzimidazol-2-yl)ethanamine (CAS 4499-07-4) lacks the 7-methyl group required for productive hydrophobic contacts within the αD pocket of CK2α, resulting in a measurable loss of biochemical inhibition potency [1]. The 5-methyl regioisomer (CAS 630091-54-2) places the methyl substituent at a different position on the benzene ring, altering the vector and steric profile of any elaborated inhibitor—this positional isomerism has been shown in analogous benzimidazole SAR series to produce divergent binding modes and potency outcomes [1]. The free base form (CAS 933734-72-6) requires additional handling for salt conversion prior to aqueous biochemical assays, whereas the pre-formed dihydrochloride salt (CAS 1158319-46-0) delivers consistent solubility, protonation state, and gravimetric accuracy from the moment of procurement . The quantitative evidence below demonstrates that the specific 7-methyl-2-ethylamine benzimidazole scaffold—not merely the benzimidazole class—drives the differential activity.

Quantitative Differentiation Evidence for [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride (CAS 1158319-46-0) Relative to Closest Analogs


7-Methyl Substitution Confers 36% Greater CK2α Inhibition Over Unsubstituted Benzimidazole Analog in the Same Assay

When elaborated into the corresponding N-benzyl derivative (compound 24), the 7-methylbenzimidazole ethylamine core inhibited CK2α by 45% at 10 μM. The direct unsubstituted comparator (compound 23, H at both R and R′ positions, elaborated from 2-(1H-benzimidazol-2-yl)ethanamine) achieved only 33% inhibition at the same concentration (IC₅₀ = 18 μM) [1]. This represents a relative potency increase of approximately 36% attributable solely to the 7-methyl substitution in a head-to-head comparison within a single structure–activity relationship study [1].

CK2α inhibition αD allosteric pocket benzimidazole SAR

7-Methylbenzimidazole Core Enables ATP-Non-Competitive CK2α Binding Confirmed by Co-Crystal Structure at 1.63 Å Resolution

The co-crystal structure of CK2α in complex with compound 24 (PDB 5OT5) was solved at 1.63 Å resolution, revealing that the 7-methylbenzimidazole ethylamine moiety occupies the αD pocket outside the ATP-binding site [1]. In contrast, the unsubstituted benzimidazole analog (compound 23, PDB 5OSZ, 1.77 Å resolution) shows the same binding mode but lacks the 7-methyl hydrophobic contact that contributes to improved inhibition [1]. The β-methoxy substituted analog (compound 29, PDB 5OTL) achieved higher inhibition (64% at 10 μM, IC₅₀ = 7 μM), yet the 7-methyl substitution pattern (compound 24) represents a distinct and chemically tractable vector for further optimization, with the ethylamine primary amine available for reductive amination or amide coupling reactions [1].

X-ray crystallography allosteric inhibitor CK2α αD pocket

Dihydrochloride Salt Form Provides Definitive Solubility and Handling Advantages Over the Free Base

The dihydrochloride salt (CAS 1158319-46-0, MW 248.15) is supplied as a solid with defined stoichiometry (2 HCl equivalents), enabling direct dissolution into aqueous buffers without the need for pre-weighing correction for counterion mass or in situ pH adjustment . The free base (CAS 933734-72-6, MW 175.23) requires additional salt conversion steps that introduce variability in protonation state and gravimetric accuracy . The dihydrochloride salt's LogP of 1.12 and only 2 rotatable bonds (Hit2Lead data) indicate favorable drug-likeness for the elaborated inhibitors, consistent with the superior cellular permeability reported for the CAM4712 lead series derived from this scaffold [1].

salt selection aqueous solubility compound management

7-Methyl Substituent Delivers a Distinct SAR Vector Compared to 5-Methyl and β-Methoxy Substitutions in Same Chemical Series

Within the same CK2α inhibitor series (compounds 23–30), systematic benzimidazole ring substitution at positions α (4/7) and β (5/6) revealed that the 7-methyl substitution (compound 24, 45% inhibition) provides an intermediate potency profile distinct from the 5-methyl (β-methyl, compound 27, 38% inhibition) and from the more potent but synthetically divergent β-methoxy substitution (compound 29, 64% inhibition, IC₅₀ = 7 μM) [1]. The 7-methyl analog (compound 24) retains the primary amine handle for further derivatization—unlike the methoxy analogs which introduce an additional H-bond acceptor that may alter pharmacokinetic properties—and the co-crystal structure (PDB 5OT5) confirms that the methyl group projects toward a hydrophobic sub-pocket [1]. The 5-methyl regioisomer (compound 27) not only shows lower inhibition (38% vs. 45%) but also lacks a publicly deposited co-crystal structure, reducing its value for structure-guided optimization [1].

structure–activity relationship regioisomeric differentiation fragment elaboration

Procurement-Relevant Application Scenarios for [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride (CAS 1158319-46-0)


Fragment-Based and Structure-Guided Design of ATP-Non-Competitive CK2α Inhibitors Targeting the αD Allosteric Pocket

Medicinal chemistry teams pursuing CK2α as an oncology target can use this compound directly as the benzimidazole-ethylamine building block for reductive amination or amide coupling to elaborate compounds analogous to the CAM4712 series. The high-resolution co-crystal structure (PDB 5OT5, 1.63 Å) provides a validated template for computational docking and structure-based optimization, while the 7-methyl substituent contributes a 36% potency gain over the unsubstituted scaffold (45% vs. 33% inhibition at 10 μM) [1].

Regioisomeric Selectivity Profiling in Kinase Inhibitor SAR Campaigns

For research groups systematically exploring benzimidazole substitution patterns on kinase inhibition, the 7-methyl variant (CAS 1158319-46-0) serves as a chemically defined and crystallographically validated α-substituted scaffold. Its biochemical profile (45% inhibition) is distinguishable from the 5-methyl regioisomer (38% inhibition), enabling researchers to attribute differential activity specifically to methyl group placement within the αD pocket [1]. The dihydrochloride salt form ensures consistent compound handling across multiple assay replicates and collaborating laboratories.

Chemical Biology Probe Synthesis for CK2α Target Engagement Studies

The primary ethylamine handle on this scaffold can be functionalized with biotin, fluorescent dyes, or photoaffinity labels to generate chemical biology probes for CK2α target engagement and cellular localization studies. The pre-formed dihydrochloride salt streamlines the synthesis workflow by providing a single-step coupling substrate with defined stoichiometry, reducing the synthetic burden compared to free base starting materials . The scaffold's contribution to cellular activity is validated by the CAM4712 lead (GI₅₀ = 10.0 ± 3.6 μM in HCT116 cells) [1].

Benchmarking and Reference Standard for Benzimidazole-Based Allosteric Kinase Inhibitor Libraries

Compound management and screening groups can employ this compound as a structurally characterized reference standard within benzimidazole-focused compound libraries. Its PDB deposition (5OT5), defined salt form, and documented LogP (1.12) provide the metadata necessary for quality control and cross-screen data normalization, ensuring that SAR conclusions drawn across different screening campaigns are anchored to a common, physically verified chemical entity [1].

Quote Request

Request a Quote for [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.